molecular formula C8H9BrFNO2 B14768442 O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine

O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine

Cat. No.: B14768442
M. Wt: 250.06 g/mol
InChI Key: BVUXXGCWFMVUMZ-UHFFFAOYSA-N
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Description

O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is a chemical compound that features a hydroxylamine group bonded to a phenoxyethyl moiety, which is further substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method includes the reaction of ethyl acetohydroximate with aryl chlorides, bromides, and iodides in the presence of a palladium catalyst . This reaction offers short reaction times and a broad substrate scope, making it an efficient route for the preparation of O-arylhydroxylamines.

Industrial Production Methods

Industrial production of hydroxylamines, including this compound, often involves the reduction of nitric acid or nitric oxide using various reductants. A recent advancement in this field is the plasma-electrochemical cascade pathway, which synthesizes hydroxylamine directly from ambient air and water under mild conditions . This method is environmentally friendly and offers high yields.

Chemical Reactions Analysis

Types of Reactions

O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can facilitate the formation of C–N, N–N, O–N, and S–N bonds through various reactions . This reactivity is due to the presence of good leaving groups on the oxygen atom, which allows for efficient bond formation without the need for expensive metal catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is unique due to its specific substitution pattern with bromine and fluorine atoms, which can impart distinct reactivity and properties compared to other hydroxylamine derivatives . This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

O-[2-(4-bromo-3-fluorophenoxy)ethyl]hydroxylamine

InChI

InChI=1S/C8H9BrFNO2/c9-7-2-1-6(5-8(7)10)12-3-4-13-11/h1-2,5H,3-4,11H2

InChI Key

BVUXXGCWFMVUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCON)F)Br

Origin of Product

United States

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